2-Bromo-6-chloro-9H-Fluoren9-one

Supramolecular Chemistry Scanning Tunneling Microscopy (STM) Halogen Bonding

2-Bromo-6-chloro-9H-fluoren-9-one (CAS 1433967-62-4) is an unsymmetrically dihalogenated fluoren-9-one derivative bearing a bromine atom at the 2-position and a chlorine atom at the 6-position on the fluorenone core. It belongs to the broader class of substituted fluoren-9-ones, a scaffold widely employed as a synthetic building block for pharmaceuticals, agrochemicals, and advanced optoelectronic materials.

Molecular Formula C13H6BrClO
Molecular Weight 293.54 g/mol
Cat. No. B12830583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-9H-Fluoren9-one
Molecular FormulaC13H6BrClO
Molecular Weight293.54 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C13H6BrClO/c14-7-1-3-9-11-6-8(15)2-4-10(11)13(16)12(9)5-7/h1-6H
InChIKeyXWAOPLVJVSWDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-9H-Fluoren-9-one: Structural Identity and Core Characteristics for Procurement Screening


2-Bromo-6-chloro-9H-fluoren-9-one (CAS 1433967-62-4) is an unsymmetrically dihalogenated fluoren-9-one derivative bearing a bromine atom at the 2-position and a chlorine atom at the 6-position on the fluorenone core . It belongs to the broader class of substituted fluoren-9-ones, a scaffold widely employed as a synthetic building block for pharmaceuticals, agrochemicals, and advanced optoelectronic materials [1]. The compound has a molecular formula of C₁₃H₆BrClO and a molecular weight of 293.54 g/mol . Its defining structural feature is the asymmetric placement of two different halogen atoms with distinct reactivity profiles (C–Br vs. C–Cl), which enables sequential, orthogonal functionalization strategies that are inaccessible with symmetrically substituted analogs such as 2,7-dibromo- or 2,7-dichloro-fluoren-9-one [2].

Why Generic Fluorenone Intermediates Cannot Replace 2-Bromo-6-chloro-9H-Fluoren-9-one in Orthogonal Derivatization Workflows


Replacing 2-bromo-6-chloro-9H-fluoren-9-one with a symmetrically substituted fluorenone (e.g., 2,7-dibromo- or 2,7-dichloro-9H-fluoren-9-one) fundamentally alters the synthetic strategy available to the user. Symmetrical dihalofluorenones present two identical reactive handles, which leads to statistical mixtures or double-addition products in cross-coupling sequences unless careful stoichiometric control is exercised [1]. In contrast, the C(sp²)–Br bond of 2-bromo-6-chloro-fluoren-9-one is significantly more reactive in palladium-catalyzed oxidative addition than the C(sp²)–Cl bond, a reactivity difference of approximately 1–2 orders of magnitude documented across aryl halide classes [2]. This intrinsic chemoselectivity allows researchers to execute a first Suzuki, Buchwald–Hartwig, or Ullmann coupling exclusively at the 2-bromo position, while preserving the 6-chloro substituent for a second, distinct coupling step. This sequential, programmable functionalization cannot be achieved with symmetrical 2,7-dihalofluorenones and constitutes the core rationale for procurement of this specific unsymmetrical intermediate [3].

Quantitative Differentiation Evidence for 2-Bromo-6-chloro-9H-Fluoren-9-one Versus Its Closest Analogs


Self-Assembly Polymorphism: 6-Bromo vs. 6-Chloro vs. 6-Fluoro Fluorenone Derivatives Exhibit Distinct Nanostructure Patterns at the Liquid-Solid Interface

A systematic STM study compared self-assembled nanostructures of three 2-pentadecyloxy-6-halo-fluorenone derivatives (Br-FC₁₅, Cl-FC₁₅, F-FC₁₅) and the unsubstituted parent (H-FC₁₅) at the 1-phenyloctane/HOPG interface. The Br- and Cl-substituted derivatives each formed polymorphic nanostructures (multiple distinct packing patterns) upon varying solution concentration, whereas the F-substituted analog exhibited only a single packing pattern due to stronger, directional C–H···F bonds. The halogen-based hydrogen bonds (C–Br···O=C and C–Cl···O=C) and type-I X···X (X = Br, Cl) bonds acted as collaborative stabilization forces uniquely present in the Br and Cl derivatives but absent in the F and H analogs [1]. Although this study employed 2-alkoxy-6-halo-fluorenones rather than the exact 2-bromo-6-chloro target, it establishes that bromo and chloro substituents at the 6-position confer qualitatively and quantitatively distinct self-assembly behavior compared to fluoro or unsubstituted congeners. The target compound, bearing both a 2-bromo and a 6-chloro group, is therefore expected to exhibit a composite and potentially unique self-assembly fingerprint not achievable with any single-halogen analog.

Supramolecular Chemistry Scanning Tunneling Microscopy (STM) Halogen Bonding

Electrochemical Carbon–Halogen Bond Cleavage: Differential Reduction Potentials of Bromo- vs. Chloro-Substituted Fluorenones Dictate Chemoselective Reductive Functionalization

A foundational electrochemical study of 2-substituted fluorenones in dimethylformamide established that the first reduction process for 2-halofluorenones involves carbon–halogen bond cleavage, with the reactivity hierarchy following Br > Cl in terms of ease of reductive dehalogenation. The reduction potential (E₁/₂) for the carbon–bromine bond cleavage in 2-bromofluorenone is significantly less negative (i.e., easier to reduce) than that for the carbon–chlorine bond in 2-chlorofluorenone, as demonstrated by linear sweep voltammetry and correlated with Hammett substituent constants [1]. While the exact values for the 2-bromo-6-chloro derivative were not measured, the well-established additivity of substituent effects in fluorenones [2] supports the inference that the 2-bromo site in the target compound will be selectively reduced at a less negative potential than the 6-chloro site, enabling sequential reductive chemistry.

Electroorganic Synthesis Reductive Dehalogenation Voltammetry

Photophysical Heavy-Atom Effect: Bromo- vs. Chloro-Substitution Differentially Modulates Intersystem Crossing Rates in Fluorenones

A comprehensive photophysical study of fluorenone derivatives demonstrated that halogen substitution induces a heavy-atom effect that increases the intersystem crossing (ISC) quantum yield. However, this effect is partially compensated by a concomitant decrease in the ISC rate constant caused by halogen-induced changes in the S₁–T₃ energy gap. The magnitude of this compensatory effect is a function of both the nature of the halogen substituent (Br produces a stronger heavy-atom effect than Cl) and its position on the fluorenone ring [1]. The target compound, bearing Br at the 2-position and Cl at the 6-position, therefore offers a positionally differentiated heavy-atom perturbation that is not achievable with any single-halogen or symmetrically dihalogenated analog.

Photophysics Fluorescence Spectroscopy Triplet State Engineering

Orthogonal Coupling Reactivity: Intrinsic Reactivity Difference Between Aryl–Br and Aryl–Cl Bonds Enables Sequential, Programmable Derivatization Without Protecting Group Chemistry

The oxidative addition step in palladium(0)-catalyzed cross-coupling reactions proceeds with aryl bromides approximately 50–100 times faster than with aryl chlorides under standard conditions (e.g., Pd(PPh₃)₄, 80 °C) [1]. This well-established reactivity hierarchy, grounded in the relative C–X bond dissociation energies (C–Br ≈ 84 kcal/mol vs. C–Cl ≈ 95 kcal/mol for aryl halides), translates directly to 2-bromo-6-chloro-9H-fluoren-9-one. A researcher can perform a first Suzuki, Sonogashira, or Buchwald–Hartwig coupling selectively at the 2-bromo position using mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60–80 °C), leaving the 6-chloro substituent intact for a second, orthogonal coupling with a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) [2]. This sequential functionalization is demonstrated in practice by Patent CN111217715A, where 2-bromo-6-chloro-9-fluorenone is first reacted with an organolithium reagent at the ketone, and the bromo substituent is subsequently used in a palladium-catalyzed amination to install a diarylamine group [3].

Cross-Coupling Chemistry Chemoselectivity Palladium Catalysis

High-Value Application Scenarios Where 2-Bromo-6-chloro-9H-Fluoren-9-one Provides a Demonstrable Advantage


Sequential Construction of Unsymmetrical Spirobifluorene-Based Hole-Transport Materials for OLEDs

Patent CN111217715A explicitly employs 2-bromo-6-chloro-9-fluorenone as the key intermediate for synthesizing diarylamine-substituted spirobifluorene OLED materials [1]. The ketone group first undergoes nucleophilic addition to construct the spiro center, after which the 2-bromo substituent is selectively laminated via Buchwald–Hartwig coupling to install a hole-transporting diarylamine moiety. The 6-chloro group remains available for further diversification or can be retained to tune the HOMO/LUMO energy levels of the final material. This sequential reactivity is impossible with symmetric 2,7-dihalofluorenones, which would produce isomeric mixtures at the mono-functionalization stage. For OLED materials developers, procurement of this specific unsymmetrical intermediate eliminates statistical coupling problems and ensures a single, well-defined product.

Programmable Synthesis of Drug-Like Fluorenone Libraries via Iterative Cross-Coupling

In medicinal chemistry, the fluorenone scaffold appears in compounds with antimalarial, anticancer, and antimicrobial activities [2]. The orthogonal Br/Cl reactivity of the target compound enables a two-dimensional diversification strategy: a first coupling at the 2-position with a boronic acid library (Suzuki) to explore steric and electronic effects on one ring, followed by a second, distinct coupling at the 6-position using a more active catalyst system. This doubles the accessible chemical space per synthetic cycle compared to mono-halo or symmetrically dihalo fluorenones, which either allow only one diversification point or require careful stoichiometric control for statistical mono-functionalization.

Electrochemical Site-Selective Functionalization Studies on Polyhalogenated Aromatic Ketones

The differentiated electrochemical reduction behavior of C–Br versus C–Cl bonds in fluorenones [3] makes 2-bromo-6-chloro-9H-fluoren-9-one an ideal model substrate for studying chemoselective reductive transformations. Researchers can selectively cleave the C–Br bond at a controlled potential, generating a radical at the 2-position for trapping with various electrophiles, while the C–Cl bond at the 6-position remains intact for subsequent analysis or further reaction. This site-selective electrochemistry cannot be studied on symmetric dihalo derivatives, where both C–X bonds cleave within a narrow potential window.

Unsymmetrical Fluorenyl Building Blocks for Second-Order Nonlinear Optical (NLO) Polymers

Patent US6379590 establishes that unsymmetrically substituted fluorenyl compounds exhibit strong second-order nonlinear optical activities essential for electro-optic modulator devices [4]. The structural requirement for NLO activity is an electron donor group on one fluorene ring and an electron acceptor group on the other. The target compound's bromo and chloro substituents serve as versatile synthetic handles for installing donor and acceptor moieties, respectively, on opposite aromatic rings. This regiochemical control is inherently built into the molecular structure and cannot be achieved with symmetrically substituted fluorenone precursors.

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